molecular formula C10H12N2O B8289165 Isopropoxyindazole

Isopropoxyindazole

Cat. No. B8289165
M. Wt: 176.21 g/mol
InChI Key: SUDPRZPFNWYIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716483B2

Procedure details

5-isopropoxypyridine 2BIa (10 g, 0.046 mol), bis(pinacolato)diboron (14.1 g, 0.056 mol), potassium acetate (13.6 g, 0.14 mol) and PdCl2(dppf)2.CH2Cl2 (3.78 g, 0.0046 mol) were weight into a 2-necked 1 L flask equipped with a water condenser. DMSO (100 ml) was added and the mixture was purged with nitrogen for 15 min. The mixture was heated at 100° C. under nitrogen for 2 hr. After being cooled to r.t., water (100 ml), toluene (100 ml), ethanol (100 ml), potassium carbonate (32 g, 0.23 mol) and bromoindazole 3BI (22.4 g, 0.046 mol) were added. The mixture were purged with nitrogen for 10 min at r.t. and Pd(Ph3P)4 (5.35 g, 0.0046 mol) was added. The final mixture were heated at 100° C. for 2 hr and cooled to r.t. Water and ethyl acetate were added. Solids were filtered through Celite. Layers were separated and the separated organic layer was washed with water (×2). The combined aqueous layers were back extracted with ethyl acetate (×1). The combined organic layers were dried (MgSO4), filtered and solvents were removed in vacuum. Column purification [Hexanes-ethyl acetate=9:1 (v/v)] gave isopropoxyindazole 4BI (20 g, 80%) as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
14.1 g
Type
reactant
Reaction Step Five
Name
potassium acetate
Quantity
13.6 g
Type
reactant
Reaction Step Six
Quantity
3.78 g
Type
reactant
Reaction Step Seven
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
5.35 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]([O:4]C1C=CC=NC=1)([CH3:3])[CH3:2].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].C(Cl)Cl.C(=O)([O-])[O-].[K+].[K+].Br[C:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[NH:46][N:45]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C.O.C(O)C.C1(C)C=CC=CC=1.CS(C)=O>[CH:1]([O:4][C:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[NH:46][N:45]=1)([CH3:3])[CH3:2] |f:2.3,5.6.7,9.10.11.12,^1:96,98,117,136|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=CC=NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NNC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
14.1 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Step Six
Name
potassium acetate
Quantity
13.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Seven
Name
Quantity
3.78 g
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Ten
Name
Quantity
5.35 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a water condenser
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to r.t.
CUSTOM
Type
CUSTOM
Details
The mixture were purged with nitrogen for 10 min at r.t.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t
FILTRATION
Type
FILTRATION
Details
Solids were filtered through Celite
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the separated organic layer was washed with water (×2)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with ethyl acetate (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvents were removed in vacuum
CUSTOM
Type
CUSTOM
Details
Column purification [Hexanes-ethyl acetate=9:1 (v/v)]

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=NNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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